REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.C[O-].[Na+].[CH3:14]OC1N=NC(C(O)=O)=CC=1.[Cl-].[OH:26][CH:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1.C(N(C(C)C)CC)(C)C>O=S(Cl)Cl.CO.O1CCOCC1>[OH:26][CH:27]1[CH2:32][CH2:31][N:30]([C:2]2[N:7]=[N:6][C:5]([C:8]([O:10][CH3:14])=[O:9])=[CH:4][CH:3]=2)[CH2:29][CH2:28]1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(N=N1)C(=O)O
|
Name
|
|
Quantity
|
0.094 g
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Name
|
|
Quantity
|
0.49 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 5 mL of MeOH
|
Type
|
CUSTOM
|
Details
|
was then quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Silica gel flash chromatography (EtOAc/MeOH 90:10) of the residue afford
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 100° C. for 20 h
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
Purification with silica gel flash chromatography
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCN(CC1)C1=CC=C(N=N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 63 mmol | |
AMOUNT: MASS | 0.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 6068.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |